2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide
Description
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide is a synthetic acetamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group fused to an isoxazole core, with an acetamide linkage to a 2,3,4-trifluorophenyl substituent.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4/c19-11-2-3-12(18(21)17(11)20)22-16(24)7-10-6-14(27-23-10)9-1-4-13-15(5-9)26-8-25-13/h1-6H,7-8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACOHJAWNWTXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=C(C(=C(C=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of benzo[d][1,3]dioxole derivatives, which can be synthesized from catechol and formaldehyde under acidic conditions.
Coupling with Trifluorophenyl Acetamide: The final step involves coupling the isoxazole intermediate with 2,3,4-trifluorophenyl acetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring opening and formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted trifluorophenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. Its structural features make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine
Medically, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its mechanism of action and biological targets could lead to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the isoxazole ring could form hydrogen bonds with active site residues. The trifluorophenyl group may enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Acetamide Derivatives
Biological Activity
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Isoxazole ring : Known for its diverse biological activities.
- Benzo[d][1,3]dioxole moiety : Associated with various pharmacological effects.
- Trifluorophenyl group : Imparts lipophilicity and may enhance biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C21H20F3N2O4 |
| Molecular Weight | 396.39 g/mol |
| CAS Number | Not available in current databases |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimal inhibitory concentrations (MICs) were determined for both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Bacillus subtilis | 30 |
These results suggest that the compound may be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it induces cytotoxicity in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The structure-activity relationship suggests that modifications to the trifluorophenyl group can significantly influence its efficacy.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| PC3 | 25 |
The proposed mechanism of action involves the compound's interaction with specific enzymes or receptors within the target cells. It is hypothesized that the isoxazole ring plays a critical role in binding to these targets, thereby modulating their activity. This modulation can disrupt critical cellular pathways involved in proliferation and survival of cancer cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a notable reduction in bacterial viability at concentrations above the MIC. The study concluded that further exploration into its mechanism could lead to new therapeutic strategies for treating resistant bacterial infections.
- Case Study on Cytotoxicity : In a comparative analysis of various derivatives of isoxazole compounds, this specific acetamide derivative exhibited superior cytotoxic effects against MCF-7 cells compared to other tested compounds, indicating its potential as a lead structure for anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
